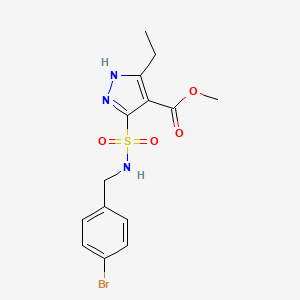

![molecular formula C18H22N2O4 B2560681 3-[2-[(1-氰基环己基)-甲基氨基]-2-氧代乙氧基]苯甲酸甲酯 CAS No. 1210639-31-8](/img/structure/B2560681.png)

3-[2-[(1-氰基环己基)-甲基氨基]-2-氧代乙氧基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

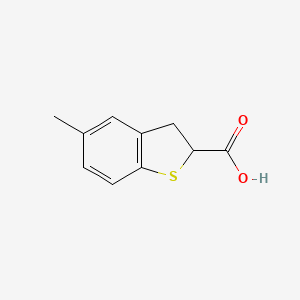

Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate, also known as MCCME, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

科学研究应用

Anticoagulant Synthesis:

As a chiral precursor for the anticoagulant Edoxaban , (S)-3-cyclohexene-1-carboxylic acid plays a crucial role. Edoxaban, developed by Daiichi Sankyo, is an oral anticoagulant recommended for patients with non-valvular atrial fibrillation. Compared to Warfarin, Edoxaban exhibits similar therapeutic effects but with a lower incidence of bleeding events and cardiovascular deaths .

Organic Synthesis:

Methyl (S)-3-cyclohexene-1-carboxylate serves as a bioactive precursor in organic synthesis. Its pharmacological activities include antifungal and antihypertensive properties, making it valuable for drug development .

Enantioselective Biocatalysis:

Efficient asymmetric resolution of racemic methyl 3-cyclohexene-1-carboxylate can be achieved using engineered enzymes. Rational design of the E. coli esterase BioH led to a positive mutant (Mu3) with improved S-enantioselectivity. This mutant hydrolyzes the substrate with an enantiomeric excess of 70.9%, compared to 32.3% for the wild type .

Chiral Separation:

(S)-3-cyclohexene-1-carboxylic acid can be obtained by separating racemic 3-cyclohexene-1-carboxylic acid using diastereoisomer resolution methods. Chiral phenylethylamine serves as a resolving agent, allowing separation based on differences in diastereomer solubility .

Catalyst Development:

Methyl benzoate compounds, including methyl (S)-3-cyclohexene-1-carboxylate, are prepared by reacting benzoic acids with methanol using acidic catalysts. Exploring solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of these reactions .

属性

IUPAC Name |

methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-20(18(13-19)9-4-3-5-10-18)16(21)12-24-15-8-6-7-14(11-15)17(22)23-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRYBDJDKBSRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC1=CC=CC(=C1)C(=O)OC)C2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

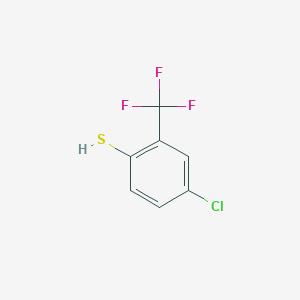

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)

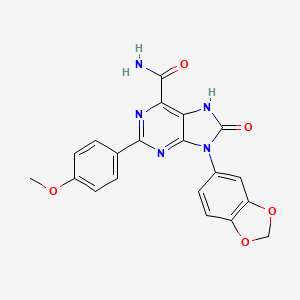

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)

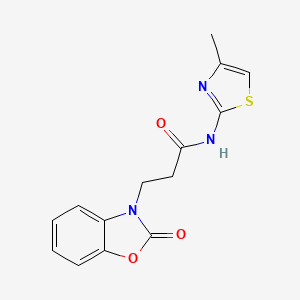

![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)